N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide
Description
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is a synthetic quinazolinamine derivative formulated as a hydrobromide salt. The hydrobromide salt form enhances solubility and bioavailability, a common strategy in drug development.
Properties
CAS No. |
853344-28-2 |
|---|---|
Molecular Formula |
C17H18BrN3 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylquinazolin-4-amine;hydrobromide |
InChI |
InChI=1S/C17H17N3.BrH/c1-12(2)18-17-14-10-6-7-11-15(14)19-16(20-17)13-8-4-3-5-9-13;/h3-12H,1-2H3,(H,18,19,20);1H |
InChI Key |
GIEZIKGJUCXKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid Derivative Cyclization
A common method involves condensing anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions. For example:
Table 1: Representative Cyclization Reactions
Introduction of the Isopropyl Group
The 4-amino position of the quinazoline core is typically alkylated to introduce the isopropyl moiety.
Alkylation via Gabriel Synthesis
A Gabriel synthesis approach may be employed:
Table 2: Alkylation Strategies
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenyl-4-quinazolinamine | Isopropyl bromide, K₂CO₃ | DMF, 80°C, 12 h | 55–65 | |
| 4-Aminoquinazoline | Isopropyl iodide, NaH | THF, 0°C → RT, 6 h | 70–80 |
Salt Formation (Hydrobromide)
The free base is converted to the hydrobromide salt for improved stability and solubility.
Acid Treatment
Table 3: Salt Formation Parameters
| Solvent | HBr Source | Temperature | Crystallization Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methanol | HBr (aq, 48%) | 25°C | 2 h | 90–95 | |
| Ethanol | HBr (gas) | 0°C → RT | 4 h | 85–90 |
Alternative Synthetic Pathways
Reductive Amination
For direct installation of the isopropyl group:
Table 4: Reductive Amination Outcomes
| Ketone | Reductant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Isopropyl methyl ketone | NaBH₃CN | MeOH | 60–70 | |
| Isopropyl phenyl ketone | H₂/Pd-C | EtOH | 50–60 |
Purification and Characterization
Purification steps include:
-
Crystallization : Recrystallization from ethanol/water or methanol.
-
Chromatography : Silica gel column chromatography (hexane/ethyl acetate).
Key Characterization Data :
-
1H NMR : δ 10.36 (s, 1H, NH), 9.00 (dd, 2H, aromatic), 8.72 (d, 1H, aromatic), 7.82–7.71 (m, 3H, aromatic), 2.37 (s, 3H, CH₃).
Critical Challenges and Optimization
-
Yield Variability : Alkylation steps often suffer from low yields due to steric hindrance at the 4-amino position.
-
Salt Stability : Hydrobromide salt formation requires anhydrous conditions to prevent decomposition.
-
Catalyst Selection : Transition metal catalysts (e.g., Pd-C) improve reductive amination efficiency but increase costs.
Summary of Synthetic Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization + Alkylation | 1. Cyclize anthranilic acid 2. Alkylate 4-NH₂ | High purity, scalable | Multiple steps, moderate yields |
| Reductive Amination | 1. Imine formation 2. Reduction | Direct isopropyl installation | Low yields, catalyst dependency |
| Salt Formation | 1. Free base treatment 2. HBr addition | Stabilizes compound | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide exhibits significant anticancer properties. It has been tested against various human tumor cell lines, including:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung carcinoma | 0.5 |
| MCF-7 | Breast cancer | 0.8 |
| HCT-8 | Ileocecal carcinoma | 1.0 |
| U-87-MG | Glioblastoma | 1.5 |
The compound's mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation, leading to reduced viability in these cell lines .
Antimicrobial Activity
Additionally, this compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus haemolyticus. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Staphylococcus haemolyticus | 64 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Therapeutic Applications
The unique structure of this compound positions it as a candidate for various therapeutic applications:
- Cancer Treatment : Its ability to inhibit tumor growth makes it a candidate for further development as an anticancer drug.
- Antimicrobial Agent : Given its efficacy against bacterial strains, it may be useful in treating infections resistant to conventional antibiotics.
- Platelet Aggregation Inhibition : Preliminary studies indicate potential use in preventing platelet aggregation, which could be beneficial in cardiovascular therapies .
Case Studies
Several case studies have further elucidated the compound's potential:
- Study on Anticancer Activity : A study involving a series of substituted quinazoline compounds demonstrated that this compound exhibited selective cytotoxicity against ovarian cancer cells compared to other cell types, indicating its potential for targeted therapy .
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties of this compound against multi-drug resistant strains, showing significant bactericidal activity that warrants further investigation into its clinical applications .
Mechanism of Action
The mechanism of action of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Galanthamine Hydrobromide
Structural Differences :
- Galanthamine hydrobromide : A natural Amaryllidaceae alkaloid with a benzazepine backbone and tertiary amine functionality.
- N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide : Synthetic quinazolinamine with an isopropyl group and phenyl substitution.
Pharmacological Profile :
- Galanthamine is a reversible acetylcholinesterase (AChE) inhibitor used for Alzheimer’s disease (e.g., Razadyne®). Seven Amaryllidaceae alkaloids with galanthamine-like structures demonstrated significant AChE inhibition (IC₅₀ values < 10 µM) in vitro .
- Quinazolinamines are less commonly associated with AChE inhibition but may target kinases or receptors.
Analytical and Stability Considerations :
- Galanthamine hydrobromide requires stringent purity testing due to chiral centers (e.g., 4S,8S isomer vs. racemic mixtures) .
- Both compounds likely share hydrobromide salt advantages (e.g., enhanced crystallinity, stability in formulation), though specific data for the quinazolinamine derivative are unavailable in the evidence.
Dextromethorphan Hydrobromide
Structural Differences :
- Dextromethorphan hydrobromide: A morphinan derivative with a 3-methoxy substitution and hydrobromide salt (C₁₈H₂₅NO·HBr·H₂O; MW 370.33) .
- This compound : Smaller heterocyclic core with aromatic and aliphatic substituents.
Pharmacological Profile :
Formulation Challenges :
- Both salts improve solubility, but dextromethorphan’s monohydrate form requires specific storage (room temperature, sealed containers) , a consideration likely shared with the quinazolinamine analog.
Ipratropium Bromide
Structural Differences :
- Ipratropium bromide: A quaternary ammonium compound with a bicyclic structure (C₂₀H₃₀BrNO₃·H₂O; MW 430.38) .
Pharmacological Profile :
- Ipratropium is a muscarinic antagonist used in COPD. The quinazolinamine derivative lacks evident anticholinergic activity but may modulate other receptors.
Salt Utility :
Data Table: Comparative Analysis of Hydrobromide Salts
| Compound | Molecular Formula | Molecular Weight | Pharmacological Target | Therapeutic Use | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Not provided* | Not provided* | Kinases/Receptors (inferred) | Research phase (inferred) | Quinazolinamine core, isopropyl, phenyl |
| Galanthamine hydrobromide | C₁₇H₂₁NO₃·HBr | 368.27 | Acetylcholinesterase | Alzheimer’s disease | Benzazepine, tertiary amine |
| Dextromethorphan hydrobromide | C₁₈H₂₅NO·HBr·H₂O | 370.33 | NMDA receptor, sigma-1 | Depression | Morphinan, 3-methoxy substitution |
| Ipratropium bromide | C₂₀H₃₀BrNO₃·H₂O | 430.38 | Muscarinic receptors | COPD | Quaternary ammonium, bicyclic structure |
Research Findings and Key Insights
- Salt Advantages : Hydrobromide salts improve aqueous solubility and stability, critical for oral or injectable formulations .
- Structural-Activity Relationships (SAR): Galanthamine’s AChE inhibition relies on its benzazepine ring and tertiary amine, whereas quinazolinamines’ activity may derive from aromatic substituents .
- Analytical Challenges: Chiral purity (e.g., galanthamine’s 4S,8S isomer) and hydrate forms (e.g., dextromethorphan monohydrate) necessitate rigorous USP testing protocols .
Biological Activity
N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Overview of Quinazoline Derivatives
Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological properties. They exhibit a range of biological activities such as antimicrobial , anticancer , anti-inflammatory , and analgesic effects. The structural diversity within quinazoline compounds allows for targeted modifications that enhance their efficacy and selectivity against various biological targets.
Antimicrobial Properties
Research indicates that this compound displays notable antimicrobial activity. The compound has been investigated for its potential to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has shown efficacy against multiple cancer cell lines, including those derived from breast, colon, and lung cancers. For instance, in vitro assays demonstrated that the compound induces apoptosis in cancer cells, with IC50 values indicating significant antiproliferative effects .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 7.5 | Cell cycle arrest at G2/M phase |
| HCT116 (Colon) | 6.0 | Inhibition of proliferation |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or receptors involved in cell proliferation and survival pathways. For example, studies suggest that the compound may act as a dual inhibitor targeting both PI3K and HDAC pathways, which are crucial in cancer biology .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of quinazoline derivatives is essential for optimizing their biological activity. Modifications at various positions on the quinazoline ring can significantly impact their potency and selectivity. For instance, substituents on the phenyl ring have been shown to enhance anticancer activity by improving binding affinity to target proteins .
Table 2: Structure–Activity Relationship Insights
| Modification | Observed Effect |
|---|---|
| Methyl group on phenyl ring | Increased potency against cancer cells |
| Hydroxyl group at position 4 | Enhanced solubility and bioavailability |
| Halogen substitution | Improved selectivity towards targets |
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound, demonstrating its potential as an effective therapeutic agent .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties against resistant bacterial strains. The compound exhibited substantial inhibitory effects, suggesting its viability as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide?
- Methodological Answer : A common approach involves nucleophilic substitution of a 4-chloro-quinazoline precursor (e.g., 4-chloro-2-(4-bromophenyl)quinazoline) with isopropylamine. The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature, with triethylamine (EtN) as a base to neutralize HCl byproducts. Post-reaction, hydrobromide salt formation is achieved by treating the free base with HBr in a suitable solvent. This method aligns with protocols used for structurally similar quinazoline derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade material).
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm substituent positions and proton environments.
- Single-Crystal X-ray Diffraction for definitive structural validation, as demonstrated for analogous quinazoline-imidazole hybrids .
- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How does the hydrobromide counterion influence the compound’s solubility and stability in biological assays?
- Methodological Answer : The hydrobromide salt enhances aqueous solubility due to ionic interactions, which is critical for in vitro studies. Stability can be assessed via:
- pH-Dependent Solubility Tests : Compare solubility in buffers (pH 1–7.4) to identify optimal storage conditions.
- Thermogravimetric Analysis (TGA) to evaluate thermal stability and dehydration behavior.
- Hydrogen Bonding Analysis : Use crystallographic data (e.g., bond angles and protonation sites) to predict interactions with biological targets, as seen in hydrobromide salts of related heterocycles .
Q. What strategies can optimize reaction yields during large-scale synthesis?
- Methodological Answer : Key variables include:
- Solvent Selection : DMF or acetonitrile for improved solubility of intermediates.
- Stoichiometry : Use a 1.2–1.5 molar excess of isopropylamine to drive the substitution reaction to completion.
- Temperature Control : Maintain 25–30°C to minimize side reactions, as higher temperatures may degrade the quinazoline core .
- Purification : Recrystallization from acetone or ethanol yields high-purity crystals suitable for X-ray studies .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Re-test batches with HPLC and adjust synthesis protocols.
- Assay Conditions : Standardize cell lines (e.g., Swiss albino mice models) and scopolamine-induced amnesia protocols, as used in neuropharmacology studies .
- Structural Analogues : Compare activity profiles with derivatives like 2-(4-bromophenyl)-N-imidazolylpropyl quinazolin-4-amine, which show antibacterial and antitumor effects .
Data Analysis and Experimental Design
Q. What crystallographic parameters are critical for confirming the molecular conformation of this compound?
- Methodological Answer : Key parameters from X-ray studies include:
- Bond Angles and Lengths : Validate using IUCr standards (e.g., C–N bond lengths ~1.32–1.38 Å in quinazoline rings) .
- Hydrogen Bonding Networks : Identify interactions between the hydrobromide ion and nitrogen atoms (N–H···Br distances typically 2.8–3.2 Å) .
- Torsion Angles : Analyze dihedral angles to confirm planar quinazoline and phenyl ring orientations .
Q. How can computational modeling predict the compound’s interaction with enzyme targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with:
- Target Selection : Prioritize kinases or antimicrobial enzymes based on structural homology to known quinazoline inhibitors .
- Ligand Preparation : Optimize protonation states using pKa predictions (e.g., ACD/Labs Percepta) .
- Validation : Cross-reference with experimental IC values from enzyme inhibition assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
